molecular formula C16H18N2O4 B4231388 1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4231388
M. Wt: 302.32 g/mol
InChI Key: FWIFBEUXMDXZNC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the Piperidinyl Group: This step may involve the reaction of the pyrrolidinedione core with a piperidine derivative under specific conditions such as heating or the use of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Involvement: The compound may affect various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione: can be compared with other pyrrolidinedione derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, may enhance its solubility and influence its interaction with biological targets.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-22-13-4-2-11(3-5-13)18-15(20)10-14(16(18)21)17-8-6-12(19)7-9-17/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIFBEUXMDXZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
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1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 3
1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 4
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1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 5
1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(4-Methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione

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